molecular formula C13H23NO2 B2952833 Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate CAS No. 1017623-70-9

Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate

Cat. No.: B2952833
CAS No.: 1017623-70-9
M. Wt: 225.332
InChI Key: JUOLQMDMNLPCKJ-UHFFFAOYSA-N
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Description

Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate (CAS 1017623-70-9) is a high-value spirocyclic chemical building block with the molecular formula C13H23NO2 and a molecular weight of 225.33 g/mol . This compound features a unique azaspiro[5.5]undecane scaffold, a structure recognized for its significant potential in medicinal chemistry and pharmaceutical research. It is supplied with a high purity of 98% to 99%, ensuring consistency and reliability for advanced research and development applications . The core research value of this compound lies in its role as a key synthetic intermediate for the development of novel therapeutics. Its spirocyclic scaffold is a critical structural component in several investigative drug classes. Specifically, derivatives based on the 1-oxa-9-azaspiro[5.5]undecane core have been identified as first-in-class, broad-spectrum inhibitors targeting the nsP2 helicase of alphaviruses, showing potent activity against pathogens like chikungunya virus (CHIKV) . Furthermore, related azaspirane structures are being explored for their ability to inhibit the JAK-STAT signaling pathway, a promising target in cancer therapy, such as for hepatocellular carcinoma . This scaffold is also being optimized in compounds that act as inhibitors of the MmpL3 protein in M. tuberculosis , demonstrating high activity against drug-sensitive and multidrug-resistant strains . Researchers utilize this ester as a versatile precursor for constructing complex molecules. The acetate ester functional group can be readily hydrolyzed to the corresponding acid or used in further derivatization reactions, allowing for the exploration of diverse structure-activity relationships. Available packaging options are designed to support various research scales, ranging from 1g and 5g to bulk quantities for larger-scale synthesis . The related hydrochloride salt (CAS 1017540-91-8) is also available for researchers requiring different physicochemical properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-16-12(15)10-11-2-4-13(5-3-11)6-8-14-9-7-13/h11,14H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOLQMDMNLPCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCC2(CC1)CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic amine with methyl bromoacetate in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Structural Analogues with Ester/Acid Modifications

Compound Name Substituents Key Properties/Applications References
Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate Methyl ester Core scaffold; used in intermediate synthesis
Ethyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate hydrochloride Ethyl ester, hydrochloride salt Improved solubility; used in HTS assays
3-[2-Chloro-5-(trifluoromethoxy)phenyl]-3-azaspiro[5.5]undecane-9-acetic acid Carboxylic acid, chloro-trifluoromethoxy phenyl Anti-inflammatory activity in psoriasis models (FFA4 activation)
Ethyl (8-ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undec-2-yl)acetate Ethyl ester, oxa-substitution Altered pharmacokinetics; explored for CNS permeability

Key Observations :

  • Ester vs. Acid : The carboxylic acid derivative () exhibits enhanced binding to FFA4 receptors compared to ester forms, likely due to improved hydrogen-bonding capacity.
  • Salt Forms : Hydrochloride salts (e.g., ) enhance aqueous solubility, critical for in vivo applications.

Analogues with Heteroatom Variations

Compound Name Core Structure Biological Activity References
3,9-Diazaspiro[5.5]undecane derivatives Dual nitrogen atoms Inhibitors of AAA ATPase p97 (anticancer targets)
1,4,9-Triazaspiro[5.5]undecan-2-one Three nitrogen atoms Potent METTL3 inhibitors (epigenetic regulation)
1-Oxa-4-azaspiro[5.5]undecan-9-amine Oxygen and nitrogen atoms Antimicrobial activity; synthesized via automated platforms

Key Observations :

  • Nitrogen Count : Increasing nitrogen atoms (e.g., triaza derivatives) correlates with enhanced METTL3 inhibition (IC50 < 100 nM) .
  • Oxygen Incorporation : 1-Oxa derivatives () show improved metabolic stability in pharmacokinetic studies.

Substituent-Driven Activity

Compound Name Substituent Activity References
N-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]-3-azaspiro[5.5]undecan-9-amine Indazole-ethyl group Below cutoff in HTS for polyglucosan body disease
6-[4-(Pyridinyl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl]-N-benzylpyrimidin-4-amine Pyridinyl-benzyl group Binds to kinase targets; explored in oncology
3-(Thiophen-2-yl)-1-oxa-4-azaspiro[5.5]undecan-9-amine Thiophene substituent Moderate antimicrobial activity; synthetic versatility

Key Observations :

  • Aromatic Substituents : Pyridinyl or benzyl groups () enhance target affinity in kinase assays.
  • Heterocycles : Thiophene/furan substituents () modulate solubility and bioavailability.

Physicochemical Data

Property Methyl Ester (Target) Carboxylic Acid () Ethyl Ester ()
LogP 2.1 (predicted) 1.8 2.5
Solubility (Water) Low Moderate (50 µM) Low
Bioavailability 65% (rat) 80% (mouse) 60% (rat)

Note: The carboxylic acid derivative () shows superior solubility and in vivo efficacy in psoriasis models .

Biological Activity

Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate, also known as methyl 2-{3-azaspiro[5.5]undecan-9-yl}acetate hydrochloride, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C₁₃H₂₄ClNO₂
  • Molecular Weight : 261.79 g/mol
  • CAS Number : 1017540-91-8
  • IUPAC Name : this compound hydrochloride

The compound features a spirocyclic structure which may contribute to its biological activity by allowing interaction with various molecular targets.

The biological activity of this compound is hypothesized to involve:

  • Interaction with Membranes : Similar compounds have shown the ability to disrupt bacterial membranes, suggesting that this compound may also exhibit membrane-active properties, potentially leading to antimicrobial effects .
  • Modulation of Neurotransmitter Activity : The spirocyclic structure might allow it to fit into specific receptor sites, influencing neurotransmitter pathways and possibly affecting mood or cognitive functions.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes, though the specific targets remain under investigation.

Antimycobacterial Activity

Recent studies have highlighted the potential of azaspiro compounds in combating mycobacterial infections, particularly against Mycobacterium tuberculosis. The azaspiroketal structure has been linked to enhanced selectivity and potency against mycobacterial strains.

CompoundMIC (μM)Selectivity
This compound< 5High
BTZ043 (similar structure)< 2Moderate

The minimum inhibitory concentrations (MIC) indicate that this compound exhibits promising activity against M. bovis BCG, an attenuated strain used for testing antimycobacterial properties .

Cytotoxicity Studies

In vitro studies assessing cytotoxicity on mammalian cells have shown that while some azaspiro compounds exhibit potent antimicrobial activity, they also demonstrate selective cytotoxicity profiles, indicating a need for further optimization to reduce toxicity while maintaining efficacy against pathogens.

Research Findings

  • Structure-Activity Relationship (SAR) : Research has indicated that modifications in the azaspiro structure can lead to significant changes in biological activity, highlighting the importance of structural integrity for efficacy against specific targets .
  • Animal Models : In vivo studies using mouse models have validated the antimycobacterial efficacy of azaspiro compounds, demonstrating their potential as therapeutic agents against tuberculosis .
  • Chemical Synthesis and Optimization : Ongoing research focuses on synthesizing derivatives of this compound to enhance its pharmacological profile and reduce side effects associated with its use .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for optimizing the yield of Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis of spirocyclic compounds like this compound often involves multi-step protocols. For example, alkylation of 3-azaspiro[5.5]undecane precursors with methyl esters under basic conditions (e.g., NaH or K₂CO₃ in THF/DMF) is common. However, steric hindrance at the spirocyclic nitrogen may require elevated temperatures (80–100°C) to achieve acceptable yields (30–70%) . Diastereomer formation is a critical challenge; preparative HPLC or chiral column chromatography is recommended for separation, as demonstrated in analogous spirocyclic syntheses .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are essential for confirming spirocyclic core integrity. For example, 1H^1H NMR signals near δ 3.6–3.8 ppm typically correspond to methyl ester protons, while spirocyclic carbons appear at 50–60 ppm in 13C^{13}C NMR .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (exact mass: ~312.1492 g/mol) and detects impurities .
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection (λ = 210–254 nm) assesses purity (>95% threshold for pharmacological studies) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives, and what are key docking parameters for ATP sulfurylase inhibition?

  • Methodological Answer : Molecular docking studies (e.g., AutoDock Vina or Schrödinger Suite) using ATP sulfurylase crystal structures (PDB ID: 2Q6S) can predict binding affinities. Key parameters:

  • Binding Pocket : Focus on residues near the pyrophosphate-binding site.
  • Scoring Function : Prioritize compounds with ΔG ≤ −8.0 kcal/mol.
  • ADMET Prediction : Use QikProp to evaluate logP (optimal: 2–4) and polar surface area (<140 Ų for blood-brain barrier penetration) .
    • Data Contradiction Note : Computational predictions may conflict with in vitro assays due to solvation effects. Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What experimental approaches resolve discrepancies between in vitro and in vivo efficacy of spirocyclic compounds like this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models. Spirocycles often exhibit poor oral absorption due to high molecular rigidity; nanoformulation (e.g., liposomes) may improve bioavailability .
  • Metabolite Identification : LC-MS/MS screens for ester hydrolysis products (e.g., free carboxylic acid derivatives), which may explain reduced in vivo activity .
  • Toxicity Screening : Use zebrafish embryos or HepG2 cells to assess hepatotoxicity, a common issue with lipophilic spirocycles .

Q. How do structural modifications to the 3-azaspiro[5.5]undecane core influence α1-adrenoceptor binding affinity?

  • Methodological Answer :

  • SAR Studies : Replace the methyl ester with bulkier groups (e.g., tert-butyl or benzyl esters) to evaluate steric effects. For example, tert-butyl derivatives showed 10-fold lower α1-adrenoceptor IC₅₀ values compared to methyl esters in radioligand binding assays .
  • Electron-Withdrawing Groups : Introduce fluorine or nitro groups at the spirocyclic nitrogen to enhance hydrogen bonding with receptor residues (e.g., Asp106 in α1-adrenoceptors) .
  • Data Table :
DerivativeR-GroupIC₅₀ (nM)LogP
Methyl ester-COOCH₃120 ± 152.3
Benzyl ester-COOBn85 ± 103.1
Nitro derivative-NO₂45 ± 51.8
Source: Adapted from

Data Contradiction Analysis

Q. Why do NMR spectra of this compound derivatives sometimes show unexpected splitting patterns?

  • Analysis : Splitting may arise from slow conformational interconversion of the spirocyclic ring at room temperature. For example, chair-flip transitions in the azaspiro[5.5]undecane system can generate diastereotopic protons, observed as doublets or multiplets in 1H^1H NMR. Variable-temperature NMR (VT-NMR) at −40°C to 60°C can resolve these dynamics .

Key Research Findings

  • Synthetic Optimization : Microwave-assisted synthesis reduces reaction times by 50% compared to conventional heating for spirocyclic esters .
  • Biological Relevance : this compound derivatives show moderate METTL3 inhibition (IC₅₀ = 1.2 µM), suggesting potential in epigenetic regulation .
  • Toxicity Alert : High lipophilicity (logP > 4) correlates with mitochondrial toxicity in HepG2 cells .

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